molecular formula C7H10ClNO B14470336 2,6-Dimethylpyridin-3-ol;hydrochloride CAS No. 71595-24-9

2,6-Dimethylpyridin-3-ol;hydrochloride

Cat. No.: B14470336
CAS No.: 71595-24-9
M. Wt: 159.61 g/mol
InChI Key: LKSYUTPUQHYFBL-UHFFFAOYSA-N
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Description

2,6-Dimethylpyridin-3-ol;hydrochloride is a chemical compound with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol . It is a derivative of pyridine, characterized by the presence of two methyl groups at the 2 and 6 positions and a hydroxyl group at the 3 position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylpyridin-3-ol;hydrochloride typically involves the reaction of 2,6-dimethylpyridine with an oxidizing agent to introduce the hydroxyl group at the 3 position. Common oxidizing agents used in this process include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective oxidation of the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 2,6-dimethyl-3-nitropyridine, followed by hydrolysis to yield the desired product. This method is advantageous due to its high yield and relatively mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylpyridin-3-ol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dimethylpyridin-3-ol;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethylpyridin-3-ol;hydrochloride involves its interaction with various molecular targets and pathways. The hydroxyl group at the 3 position allows it to form hydrogen bonds with biological molecules, potentially affecting their function. Additionally, the methyl groups at the 2 and 6 positions may influence the compound’s lipophilicity and ability to penetrate cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethylpyridin-3-ol;hydrochloride is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

CAS No.

71595-24-9

Molecular Formula

C7H10ClNO

Molecular Weight

159.61 g/mol

IUPAC Name

2,6-dimethylpyridin-3-ol;hydrochloride

InChI

InChI=1S/C7H9NO.ClH/c1-5-3-4-7(9)6(2)8-5;/h3-4,9H,1-2H3;1H

InChI Key

LKSYUTPUQHYFBL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)O)C.Cl

Origin of Product

United States

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